

# A Technical Guide to the Chemical Properties and Structure of DL-Threonine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B555098*

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## Introduction

**DL-Threonine** is a racemic mixture of the D- and L-enantiomers of threonine, an essential  $\alpha$ -amino acid that plays a crucial role in protein synthesis and various metabolic pathways. Its unique structure, featuring two chiral centers and a hydroxyl group, imparts specific chemical and physical properties that are of significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of **DL-Threonine**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **DL-Threonine** are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

Property	Value
IUPAC Name	(2RS,3SR)-2-Amino-3-hydroxybutanoic acid
CAS Number	80-68-2
Chemical Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	119.12 g/mol [1]
Appearance	White crystalline powder[2][3]
Melting Point	244-245 °C (with decomposition)[2][4]
Solubility in Water	20.1 g/100 mL (at 25 °C)[2][3]
Solubility in Organic Solvents	Insoluble in ethanol[2][3]
pKa (Carboxyl Group)	~2.09[5][6]
pKa (Amino Group)	~9.10[5][6]
Isoelectric Point (pI)	~5.60[6]
Optical Rotation ([α] <sub>D</sub> 20)	0 ± 1.0° (c=6, H <sub>2</sub> O)

## Structural Characteristics

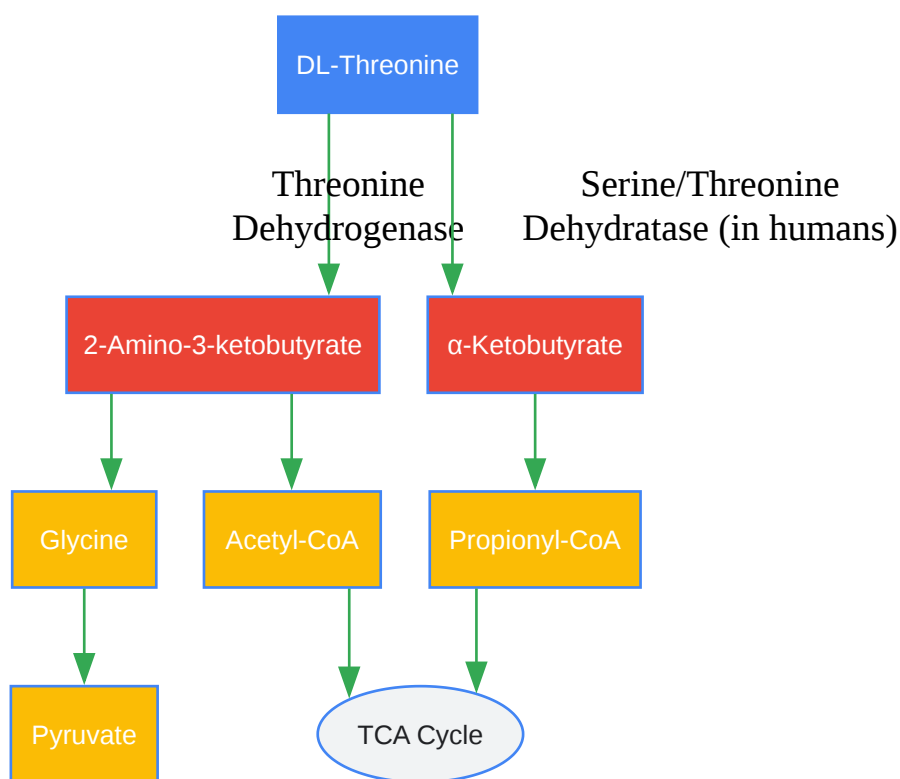
**DL-Threonine** possesses a complex stereochemistry due to the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. **DL-Threonine** is a racemic mixture, meaning it contains equal amounts of D-threonine and L-threonine.

Because of the two asymmetric carbon atoms in the threonine molecule, there are four optical isomers: D-threonine, L-threonine, D-allothreonine, and L-allothreonine.[3] The naturally occurring form in proteins is L-threonine. The crystal structure of L-threonine has been determined using X-ray diffraction methods.[7]

**Figure 1:** Stereoisomers of Threonine

## Metabolic Pathways

Threonine is metabolized in mammals through several key pathways. A primary route involves its conversion to pyruvate or acetyl-CoA, linking it to central carbon metabolism. In many animals, threonine is converted to pyruvate via threonine dehydrogenase.[4] This pathway can also lead to the production of acetyl-CoA and glycine.[4] In humans, a significant portion of threonine is converted to  $\alpha$ -ketobutyrate.[4]



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**Figure 2:** Major Metabolic Pathways of Threonine

## Experimental Protocols

### Melting Point Determination

Objective: To determine the temperature range over which the solid **DL-Threonine** transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **DL-Threonine** is packed into a capillary tube to a height of 2-3 mm.[8]

- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.[\[9\]](#)
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[\[8\]](#)
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[\[10\]](#)
  - Since **DL-Threonine** decomposes, the temperature at which darkening or charring is observed should also be noted.[\[8\]](#)

## Solubility Determination (Gravimetric Method)

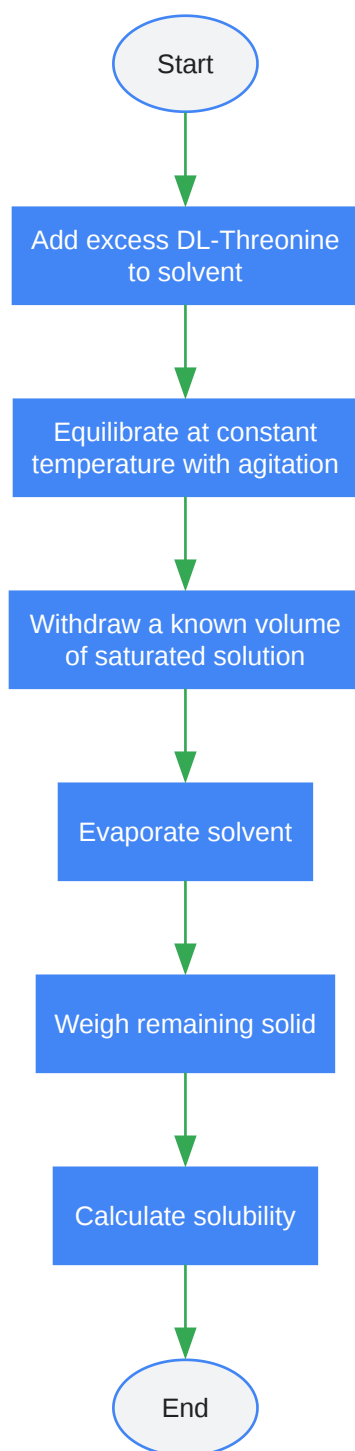
Objective: To quantitatively determine the solubility of **DL-Threonine** in a given solvent (e.g., water) at a specific temperature.

Methodology:

- Sample Preparation: An excess amount of **DL-Threonine** is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[11\]](#)
- Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.
- Solvent Evaporation: The solvent from the collected sample is evaporated completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point

of **DL-Threonine**).

- Mass Determination: The mass of the remaining solid **DL-Threonine** is accurately measured.
- Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL).



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**Figure 3:** Workflow for Gravimetric Solubility Determination

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxyl and amino groups of **DL-Threonine**.

Methodology:

- **Solution Preparation:** A known concentration of **DL-Threonine** is dissolved in deionized water.
- **Titration Setup:** A calibrated pH meter with an electrode is immersed in the amino acid solution. The solution is stirred continuously.
- **Acidic Titration:** The solution is first acidified to a low pH (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).
- **Basic Titration:** The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[\[12\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa<sub>1</sub>) corresponds to the carboxyl group, and the second pKa (pKa<sub>2</sub>) corresponds to the amino group.[\[13\]](#)

## Structural Elucidation

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for confirming the structure of **DL-Threonine**. In an aqueous solution (D<sub>2</sub>O), the <sup>1</sup>H NMR spectrum will show characteristic signals for the protons on the α-carbon, β-carbon, and the methyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

**X-ray Crystallography:** Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of **DL-Threonine** in its solid state.[\[14\]](#)

Methodology Outline:

- Crystal Growth: High-quality single crystals of **DL-Threonine** are grown from a suitable solvent system.
- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined and refined to generate a precise three-dimensional model of the molecule.

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